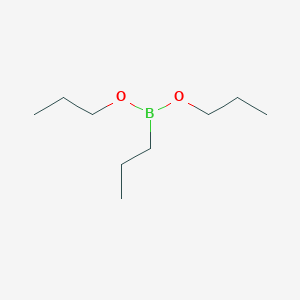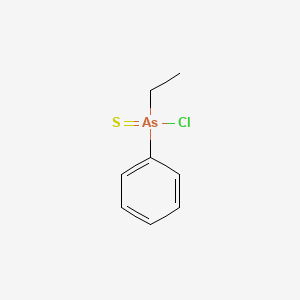
Ethyl(phenyl)arsinothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(phenyl)arsinothioic chloride is an organoarsenic compound that contains ethyl, phenyl, and arsinothioic chloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)arsinothioic chloride typically involves the reaction of ethyl(phenyl)arsine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5As(C2H5)+S2Cl2→C6H5As(SCl)C2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(phenyl)arsinothioic chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloride group under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl(phenyl)arsinothioic oxide.
Reduction: Formation of ethyl(phenyl)arsine.
Substitution: Formation of various substituted arsinothioic derivatives.
Applications De Recherche Scientifique
Ethyl(phenyl)arsinothioic chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl(phenyl)arsinothioic chloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the ethyl group and has an oxide instead of a thioic chloride group.
Ethylarsine: Contains the ethyl group but lacks the phenyl and thioic chloride groups.
Phenylarsine sulfide: Similar in structure but has a sulfide group instead of a thioic chloride group.
Uniqueness
Ethyl(phenyl)arsinothioic chloride is unique due to the presence of both ethyl and phenyl groups along with the thioic chloride functionality. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64019-69-8 |
|---|---|
Formule moléculaire |
C8H10AsClS |
Poids moléculaire |
248.61 g/mol |
Nom IUPAC |
chloro-ethyl-phenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H10AsClS/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
IPGAVMUVQVNSAO-UHFFFAOYSA-N |
SMILES canonique |
CC[As](=S)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


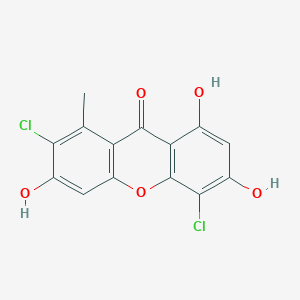
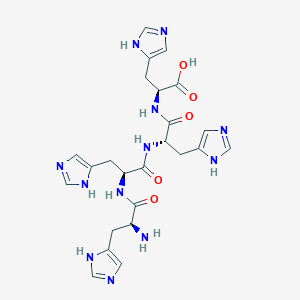
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
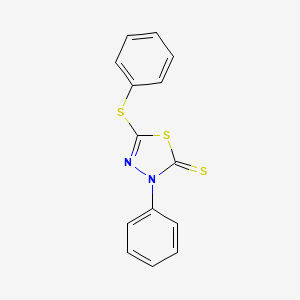
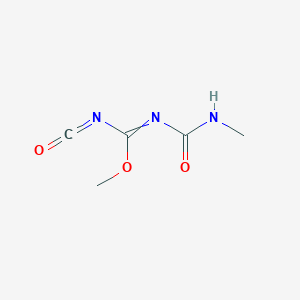


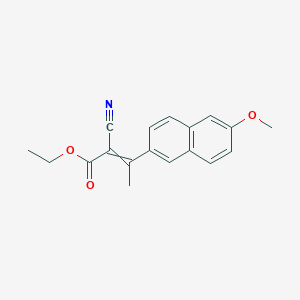

![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
